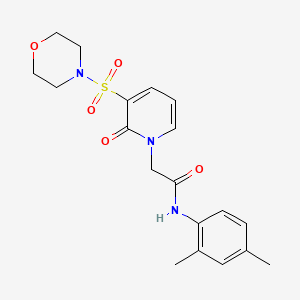

![molecular formula C30H25NO4 B2921254 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid CAS No. 2241129-27-9](/img/structure/B2921254.png)

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

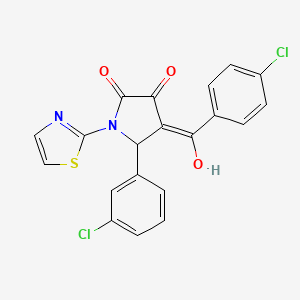

This compound is a high-purity chemical compound with a molecular weight of 451.56 g/mol . It is used as an intermediate in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular formula of this compound is C27H27NO4 . The molecules in the crystal structure are arranged into one-dimensional substructural ribbon motifs stabilized by a combination of two O-H…O and three N-H…O intermolecular hydrogen bonds, and also augmented by short C=O…C=O carbonyl-carbonyl interactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 429.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 8 . The topological polar surface area is 75.6 Ų .Applications De Recherche Scientifique

Protecting Groups in Synthesis

Fmoc is widely used to protect hydroxy groups during the synthesis of complex molecules, allowing for selective deprotection and further synthetic transformations. For example, the Fmoc group can protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups, which can be conveniently removed by the action of triethylamine in dry pyridine solution while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis

Fmoc chemistry has revolutionized solid-phase peptide synthesis (SPPS), making it easier to synthesize peptides and proteins with high purity and yield. Fmoc amino acids are crucial for solid-phase peptide synthesis, offering an "orthogonal" protection scheme that facilitates the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Supramolecular Chemistry

Fmoc groups are integral to the study of noncovalent interactions in supramolecular chemistry. For example, the structural and supramolecular features of Fmoc-amino acids are essential in understanding their role in the design and development of hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Inhibitors of Cell Adhesion Processes

Modified fluorenyl compounds have been investigated as potential inhibitors of cell adhesion processes, targeting beta 2-integrins in neutrophils and thus inhibiting neutrophil recruitment into inflamed tissues. This application highlights the potential of fluorenyl compounds in the development of new anti-inflammatory agents (Hamilton et al., 1995).

Host-Guest Chemistry

Fmoc derivatives also play a role in host-guest chemistry, with studies revealing their complexation with beta-cyclodextrins, offering insights into the significance of charge, hydrophobicity, and stereochemistry in the stability of host-guest complexes (Kean et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)27(21-8-2-1-3-9-21)18-20-14-16-22(17-15-20)31-30(34)35-19-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJWEZMUDRHMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)

![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921192.png)